REACTION_CXSMILES
|
Cl[Si](C)(C)C.[CH3:6][O:7][C:8](=[O:14])[CH:9]=[C:10]1[CH2:13][O:12][CH2:11]1.[CH3:15][Mg]Cl>C1COCC1.[Cu]I>[CH3:6][O:7][C:8](=[O:14])[CH2:9][C:10]1([CH3:15])[CH2:13][O:12][CH2:11]1
|
Name
|
|
Quantity
|
74 μL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
COC(C=C1COC1)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Copper(I) iodide
|
Quantity
|
7 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to −15° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
EXTRACTION
|
Details
|
with saturated NH4Cl-solution and extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 65 mg (92%) light yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was used for the next step without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC(CC1(COC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |